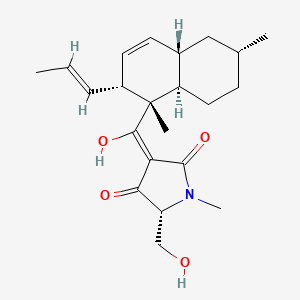

Epiequisetin

Description

Properties

IUPAC Name |

(3E,5R)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18+/t13-,14-,15-,16-,17-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQBPPQLRODXET-YPFNAWONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@]1(C)/C(=C\3/C(=O)[C@H](N(C3=O)C)CO)/O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of Epiequisetin from Marine Fungus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Epiequisetin, a bioactive tetramic acid derivative sourced from the marine sponge-associated fungus, Fusarium equiseti SCSIO 41019. This compound has demonstrated significant cytotoxic activity against various cancer cell lines, particularly prostate cancer, making it a compound of interest for further drug development. This document outlines the detailed experimental protocols for its isolation, purification, and characterization, and presents key quantitative and spectroscopic data in a structured format.

Overview of this compound

This compound is a natural product that has been shown to regulate cell proliferation, apoptosis, and migration in cancer cells.[1] Its mechanism of action involves the induction of apoptosis through the activation of the Death Receptor 5 (DR5) signaling pathway and the inhibition of cell migration via suppression of the PI3K/Akt/β-catenin/cadherin signaling pathway.[1]

Isolation and Purification Protocol

The following protocol details the steps for the isolation and purification of this compound from the fermentation broth of Fusarium equiseti SCSIO 41019.

Fungal Fermentation

A large-scale fermentation of Fusarium equiseti is the initial step to produce a sufficient quantity of this compound.

Experimental Protocol:

-

Inoculum Preparation: A pure culture of Fusaurus equiseti SCSIO 41019 is inoculated into a seed medium (e.g., Potato Dextrose Broth) and incubated for 3-5 days at 28°C on a rotary shaker.

-

Large-Scale Fermentation: The seed culture is then transferred to a larger fermentation vessel containing a suitable production medium (e.g., a rice-based solid medium or a liquid medium such as Czapek-Dox broth).

-

Incubation: The fermentation is carried out for 14-21 days under static conditions or with intermittent shaking at 28°C to allow for the optimal production of secondary metabolites, including this compound.

Extraction of Bioactive Compounds

Following fermentation, the fungal biomass and culture broth are extracted to isolate the crude mixture of secondary metabolites.

Experimental Protocol:

-

Harvesting: The fungal mycelia and the fermentation broth are separated by filtration.

-

Mycelial Extraction: The mycelia are dried and then extracted exhaustively with a polar organic solvent such as methanol or ethyl acetate at room temperature.

-

Broth Extraction: The culture filtrate is partitioned with an immiscible organic solvent, typically ethyl acetate, to extract the remaining soluble metabolites.

-

Concentration: The organic extracts from both the mycelia and broth are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate and purify this compound.

Experimental Protocol:

-

Vacuum Liquid Chromatography (VLC): The crude extract is first fractionated using VLC on a silica gel column. A stepwise gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) is used for elution.

-

Sephadex LH-20 Chromatography: Fractions showing bioactivity or containing compounds of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their size and polarity.

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using semi-preparative HPLC on a C18 column with a suitable mobile phase, typically a gradient of methanol and water. Fractions are monitored by UV detection and collected.

Quantitative Data

The following tables summarize the key quantitative data related to the isolation and characterization of this compound.

Table 1: Purification Summary

| Purification Step | Elution Solvents/Gradient | Yield (mg) |

| Crude Extract | - | Data not available |

| VLC Fraction | n-Hexane/Ethyl Acetate gradient | Data not available |

| Sephadex LH-20 Fraction | Methanol | Data not available |

| Semi-preparative HPLC | Methanol/Water gradient | Data not available |

Table 2: Spectroscopic Data for 5'-Epiequisetin

| Spectroscopic Method | Key Data |

| ¹H NMR | Data not available in searched results |

| ¹³C NMR | Data not available in searched results |

| HR-ESI-MS | Data not available in searched results |

Note: Specific yield and complete spectroscopic data were not available in the searched public literature. Researchers should refer to the primary publication by Chen et al., 2019 for these specific details.

Visualizing the Process and Mechanism

The following diagrams illustrate the experimental workflow for isolating this compound and the signaling pathways it affects.

Caption: Experimental workflow for the isolation of this compound.

Caption: Signaling pathways affected by this compound.

Conclusion

This guide provides a foundational protocol for the isolation of this compound from the marine fungus Fusarium equiseti. The detailed methodologies and structured data serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery. Further investigation is warranted to fully elucidate the therapeutic potential of this promising bioactive compound. The provided diagrams offer a clear visual representation of the isolation workflow and the compound's mechanism of action at a cellular level.

References

An In-depth Technical Guide to the Epiequisetin Biosynthetic Pathway in Fusarium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiequisetin, a stereoisomer of the mycotoxin equisetin, is a fungal secondary metabolite belonging to the class of acyl-tetramic acids. Produced by various species of the genus Fusarium, these compounds exhibit a range of biological activities, including phytotoxicity and inhibition of HIV-1 integrase.[1][2] The intricate chemical structure of this compound, featuring a decalin ring system fused to an N-methyl-serine-derived tetramic acid moiety, is assembled through a complex biosynthetic pathway. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic architecture, key enzymatic players, and proposed molecular mechanisms. It is intended to serve as a resource for researchers in natural product biosynthesis, fungal genetics, and drug discovery.

The this compound Biosynthetic Gene Cluster (eqx)

The biosynthesis of this compound is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC), designated as the eqx cluster. First identified in Fusarium heterosporum, this cluster is conserved across other Fusarium species, including F. fujikuroi and Fusarium sp. FN080326.[3][4][5] The core of this cluster is a hybrid gene encoding a Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS). The organization of the eqx gene cluster in F. heterosporum and its conservation in other Fusarium species are depicted below.

| Gene | Proposed Function | Homolog in F. fujikuroi |

| eqxS | PKS-NRPS hybrid | FFUJ_02219 |

| eqxC | Enoyl reductase | FFUJ_02220 |

| fsa2 | Diels-Alderase | FFUJ_02218 |

| eqxD | N-methyltransferase | Absent |

| ... | Other tailoring enzymes | ... |

Caption: Organization of the equisetin (eqx) biosynthetic gene cluster in Fusarium heterosporum and corresponding homologs in Fusarium fujikuroi. The absence of the eqxD homolog in F. fujikuroi is noteworthy.

The Core Biosynthetic Machinery

The assembly of the this compound scaffold is a multi-step process involving a hybrid PKS-NRPS enzyme, an enoyl reductase, and a Diels-Alderase. The precursor molecules for this pathway are L-serine and malonyl-CoA.

The PKS-NRPS Hybrid Enzyme (EqxS)

The central enzyme in the pathway is a large, multidomain PKS-NRPS hybrid protein, EqxS. This enzyme is responsible for the iterative synthesis of the polyketide chain and its subsequent linkage to an amino acid.

-

Polyketide Synthesis: The PKS portion of EqxS catalyzes the iterative condensation of eight malonyl-CoA extender units to an acetyl-CoA starter unit, forming a 16-carbon polyketide chain. This process involves multiple domains within the PKS module, including a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP).

-

Non-Ribosomal Peptide Synthesis: The NRPS module of EqxS is responsible for the incorporation of L-serine. This module contains an adenylation (A) domain for amino acid activation, a thiolation (T) domain (also known as a peptidyl carrier protein or PCP) for tethering the activated amino acid, and a condensation (C) domain for peptide bond formation.

-

Hybrid Assembly: The fully elongated polyketide chain is transferred from the PKS module to the NRPS-bound L-serine, forming a polyketide-amino acid intermediate.

The Enoyl Reductase (EqxC)

The enoyl reductase, EqxC, is a trans-acting enzyme that works in conjunction with the PKS-NRPS hybrid. It is proposed to be involved in the reduction of the growing polyketide chain during its synthesis on the EqxS enzyme.

The Diels-Alderase (Fsa2)

A key step in the formation of the characteristic decalin ring system of this compound is an intramolecular Diels-Alder reaction. This cycloaddition is catalyzed by a dedicated enzyme, Fsa2. The enzyme displays stereoselectivity, which is crucial in determining the final stereochemistry of the decalin core.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for equisetin, and by extension this compound, is a coordinated series of enzymatic reactions. The stereochemical difference between equisetin and this compound likely arises from the action of specific tailoring enzymes or the inherent stereoselectivity of the core enzymes.

Caption: Proposed biosynthetic pathway for equisetin and this compound in Fusarium.

Quantitative Data

While comprehensive kinetic data for all enzymes in the this compound pathway are not yet available, some quantitative information regarding the biological activity of the related compound, equisetin, has been reported. This data provides context for the potential applications of these molecules.

| Organism | Assay | EC50 / MIC (µg/mL) | Reference |

| Botrytis cinerea | Antifungal | 10.7 | |

| Fusarium graminearum | Antifungal | 12.9 | |

| Sclerotinia sclerotiorum | Antifungal | 17.1 | |

| Rhizoctonia solani | Antifungal | 21.0 | |

| Xanthomonas oryzae pv. oryzicola | Antibacterial | 4 | |

| Xanthomonas oryzae pv. oryzae | Antibacterial | 8 | |

| Pseudomonas solanacearum | Antibacterial | 16 |

Experimental Protocols

Heterologous Expression and Purification of Fsa2 Diels-Alderase

This protocol describes the expression of the fsa2 gene in E. coli and subsequent purification of the recombinant protein.

Gene Cloning and Vector Construction:

-

The fsa2 gene is synthesized and cloned into the pET-28a expression vector at the NdeI and XhoI restriction sites.

-

The resulting recombinant plasmid is transformed into E. coli BL21 (DE3) cells.

Protein Expression:

-

A culture of the E. coli transformant is grown in Luria-Bertani (LB) medium containing 50 µg/mL kanamycin at 37°C with shaking at 250 rpm until the cell density reaches an OD600 of 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

-

The culture is further incubated for 40 hours at 16°C.

Protein Purification:

-

Cells are harvested by centrifugation at 5,000 rpm for 20 minutes at 4°C.

-

The cell pellet is resuspended in 30 mL of lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10% glycerol, pH 7.0).

-

Cells are disrupted by ultra-pressure continuous flow cell disruption.

-

The soluble fraction is collected and subjected to purification using a HisTrap FF column (GE Healthcare).

-

The desired protein fractions, as determined by SDS-PAGE, are concentrated and desalted using a PD-10 Desalting Column (GE Healthcare).

-

Protein concentration is determined by the Bradford assay using bovine serum albumin (BSA) as a standard.

Caption: Experimental workflow for Fsa2 expression and purification.

In Vitro Enzymatic Assay of Fsa2

This assay is used to determine the activity and kinetics of the purified Fsa2 enzyme.

Reaction Setup:

-

The assay is conducted at 30°C in a 100 µL reaction mixture.

-

The reaction buffer is 50 mM Tris-HCl (pH 7.0).

-

The substrate (the linear polyene precursor to equisetin) is added to a final concentration of 200 µM.

-

The reaction is initiated by the addition of purified Fsa2 enzyme to a final concentration of 5 µM.

Reaction Quenching and Analysis:

-

After 20 minutes of incubation, the reaction is quenched by adding a twofold volume of methanol.

-

The mixture is centrifuged to pellet any precipitate.

-

The supernatant is subjected to HPLC or HPLC-ESI-MS analysis to detect and quantify the product, equisetin.

Kinetic Analysis:

-

For kinetic analysis, the assay is performed with varying substrate concentrations.

-

The initial reaction rates are measured and fitted to the Michaelis-Menten equation to determine the kinetic parameters (Km and kcat).

References

- 1. Total synthesis of the Fusarium toxin equisetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptional regulation of enniatins production by Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficient genome editing in Fusarium oxysporum based on CRISPR/Cas9 ribonucleoprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Equisetin biosynthesis in Fusarium heterosporum - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Epiequisetin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Epiequisetin, a known fungal metabolite. While specific, detailed datasets from primary literature are not publicly available, this document outlines the expected data presentation, standard experimental protocols for its acquisition, and a logical workflow for its analysis.

¹H and ¹³C NMR Spectroscopic Data

Precise ¹H and ¹³C NMR data for this compound, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are essential for its unambiguous structural confirmation and for quality control in synthetic and drug development applications. This information is typically reported in peer-reviewed publications detailing the isolation and structure elucidation of the natural product. The primary sources for this information are likely the publications by Singh, S.B. et al. and Wheeler, M.H. et al., who have extensively studied this compound. However, the full spectroscopic data was not available in the public domain at the time of this compilation.

For illustrative purposes and to serve as a template for researchers, the anticipated data structure is presented in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δ (ppm) | DEPT | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR data for a natural product like this compound involves a standardized set of experimental procedures. The following is a detailed methodology representative of what would be employed for such an analysis.

Sample Preparation:

-

A sample of pure this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) to a final volume of approximately 0.5-0.7 mL.

-

The choice of solvent is critical and is often determined by the solubility of the compound and the need to avoid overlapping solvent signals with key analyte resonances.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference point (0 ppm) for the chemical shift scale.

NMR Data Acquisition:

-

Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Spectroscopy:

-

A standard one-dimensional ¹H NMR spectrum is acquired to determine the chemical shifts, integrations (relative number of protons), and coupling constants of the proton signals.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling to obtain singlet signals for each unique carbon atom.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin coupling networks, revealing which protons are adjacent to one another in the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assembling the carbon skeleton and connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are used to determine the spatial proximity of protons, providing information about the stereochemistry and three-dimensional structure of the molecule.

-

Logical Workflow for Structure Elucidation

Mass Spectrometry Analysis of Epiequisetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiequisetin is a fungal secondary metabolite produced by species of the Fusarium genus, notably Fusarium equiseti.[1][2][3] As a member of the tetramic acid family of natural products, it has garnered significant interest within the scientific community for its diverse biological activities. Structurally, it is a stereoisomer of Equisetin. This compound has been identified as an inhibitor of HIV-1 integrase and has demonstrated potent cytotoxic effects against various cancer cell lines, including prostate cancer.[1][2] This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of this compound, including its physicochemical properties, proposed fragmentation patterns, experimental protocols for analysis, and its influence on key cellular signaling pathways.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₁NO₄ | --INVALID-LINK-- |

| Molecular Weight | 373.48 g/mol | --INVALID-LINK-- |

| Exact Mass | 373.2253 g/mol | --INVALID-LINK-- |

| Chemical Class | Tetramic Acid | |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents | General knowledge for similar compounds |

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and selective quantification of this compound in complex matrices.

Proposed Fragmentation Pattern

While a publicly available, experimentally determined MS/MS spectrum for this compound is not readily accessible, a likely fragmentation pattern can be proposed based on the known fragmentation of its stereoisomer, Equisetin, and general principles of mass spectrometry. The tetramic acid core and the decalin ring system are expected to be the primary sites of fragmentation.

Upon electrospray ionization (ESI) in positive ion mode, this compound will readily form the protonated molecule [M+H]⁺ at m/z 374.2. Collision-induced dissociation (CID) of this precursor ion is expected to yield several characteristic product ions.

Disclaimer: The following fragmentation pathway is inferred from the analysis of its stereoisomer, Equisetin, and fundamental mass spectrometry principles. The exact fragmentation of this compound may vary.

A plausible fragmentation scheme involves the cleavage of the bond between the tetramic acid moiety and the decalin ring system, as well as fragmentation within the decalin ring itself.

Caption: Proposed Fragmentation of this compound in MS/MS.

Experimental Protocols

The following protocols are representative methodologies for the analysis of this compound and other fungal tetramic acids. Optimization will be required for specific instrumentation and sample matrices.

Sample Preparation: Fungal Culture Extraction

Caption: Workflow for Fungal Culture Sample Preparation.

Detailed Protocol:

-

Extraction: Lyophilize the fungal mycelia and culture broth. Extract the dried material with a suitable organic solvent such as ethyl acetate or methanol three times with sonication.

-

Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Dissolve the dried extract in a known volume of the initial mobile phase for LC-MS analysis.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 10% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 374.2 |

| Product Ions (m/z) | To be determined experimentally; monitor proposed fragments |

| Collision Energy | Optimize for the specific instrument to achieve optimal fragmentation |

Quantitative Data

This compound has demonstrated significant cytotoxic activity against various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized below.

| Cell Line | Description | IC50 (µM) |

| PC-3 | Prostate Cancer (androgen-independent) | 4.43 ± 0.24 |

| DU145 | Prostate Cancer (androgen-independent) | 7.28 ± 0.51 |

| 22Rv1 | Prostate Cancer (androgen-sensitive) | 6.11 ± 0.43 |

| LNCaP | Prostate Cancer (androgen-sensitive) | 11.45 ± 0.89 |

| WPMY-1 | Normal Prostatic Myofibroblast | >20 |

Signaling Pathway Analysis

Recent research has elucidated the molecular mechanisms by which this compound exerts its anti-cancer effects, primarily through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of PI3K/Akt and β-catenin/Cadherin Signaling

This compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a critical regulator of cell survival and proliferation. Furthermore, it downregulates the expression of β-catenin and alters cadherin levels, which are crucial for cell adhesion and migration.

Caption: this compound's Inhibition of Pro-survival Pathways.

Activation of the DR5 Signaling Pathway

In addition to its inhibitory effects, this compound can induce apoptosis in cancer cells by activating the Death Receptor 5 (DR5) signaling pathway. This leads to the activation of downstream caspases and the execution of programmed cell death.

Caption: this compound's Activation of the Apoptotic Pathway.

Conclusion

This technical guide provides a detailed overview of the mass spectrometry analysis of this compound, a fungal metabolite with significant therapeutic potential. The information presented, including its physicochemical properties, a proposed fragmentation pattern, standardized experimental protocols, quantitative data on its biological activity, and its effects on key cellular signaling pathways, serves as a valuable resource for researchers in natural product chemistry, analytical chemistry, and drug discovery. Further research is warranted to definitively elucidate the fragmentation pattern of this compound and to develop and validate specific quantitative methods for its analysis in various biological matrices.

References

- 1. Analysis of regulating activities of 5′-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Analysis of regulating activities of 5′-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo [frontiersin.org]

- 3. Analysis of regulating activities of 5'-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Epiequisetin: A Technical Guide for Researchers

An In-depth Examination of the Fungal Metabolite Epiequisetin: From Molecular Characteristics to Biological Activity

This technical guide provides a comprehensive overview of this compound, a fungal metabolite with notable biological activities. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical properties, and mechanisms of action, and provides detailed experimental protocols for its study.

Chemical and Physical Properties

This compound, an epimer of equisetin, is a tetramic acid derivative isolated from fungi of the Fusarium genus. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 255377-45-8 | [1][2] |

| Molecular Formula | C₂₂H₃₁NO₄ | [1][3] |

| Molecular Weight | 373.48 g/mol | |

| Appearance | Light tan to tan solid | |

| Purity | >95% by HPLC | |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | |

| Storage | -20°C |

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, primarily as an anti-cancer agent and an inhibitor of HIV-1 integrase.

Anti-Prostate Cancer Activity

This compound exhibits potent cytotoxic effects against various prostate cancer cell lines. Its mechanism of action involves the induction of apoptosis, inhibition of cell migration, and cell cycle arrest through the modulation of key signaling pathways.

2.1.1. Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) values of this compound against several human prostate cancer cell lines are presented below.

| Cell Line | IC₅₀ (µM) |

| LNCaP | Not specified |

| 22Rv1 | Not specified |

| DU145 | Not specified |

| PC-3 | 4.43 ± 0.24 |

2.1.2. Signaling Pathways

This compound's anti-cancer effects are mediated through the following signaling pathways:

-

DR5 Signaling Pathway: this compound induces apoptosis by upregulating the expression of Death Receptor 5 (DR5), leading to the activation of caspase-8 and caspase-3.

-

PI3K/Akt Signaling Pathway: This pathway is involved in the this compound-induced G1 phase cell cycle arrest, thereby inhibiting cell proliferation.

-

β-catenin/Cadherin Signaling Pathway: this compound inhibits the migration of prostate cancer cells by impacting the expression of β-catenin and cadherins.

Figure 1: Signaling pathways modulated by this compound in prostate cancer cells.

HIV-1 Integrase Inhibition

This compound is an inhibitor of HIV-1 integrase, a crucial enzyme for viral replication. It targets the 3'-end processing and strand transfer activities of the enzyme.

Phytotoxicity

This compound exhibits phytotoxic properties, inhibiting the germination of various seeds and the growth of young seedlings.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological activities of this compound.

Isolation and Purification of this compound from Fusarium equiseti

Figure 2: General workflow for the isolation and purification of this compound.

Protocol:

-

Fungal Culture: Cultivate Fusarium equiseti in a suitable liquid medium (e.g., potato dextrose broth) under optimal growth conditions.

-

Extraction: After a sufficient incubation period, extract the culture broth with an organic solvent such as ethyl acetate to partition the secondary metabolites.

-

Chromatographic Separation:

-

Subject the crude extract to Vacuum Liquid Chromatography (VLC) for initial fractionation.

-

Further purify the active fractions using Gel Permeation Chromatography on a Sephadex LH-20 column.

-

The final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Cell Viability Assay (MTT Assay)

Protocol:

-

Cell Seeding: Seed prostate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound as described for the cell viability assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive) can be quantified.

Cell Migration Assay (Wound Healing Assay)

Protocol:

-

Monolayer Formation: Grow cells to confluence in a 6-well plate.

-

Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add a fresh medium containing different concentrations of this compound.

-

Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, and 24 hours).

-

Analysis: Measure the width of the wound at each time point to determine the rate of cell migration and wound closure.

Western Blot Analysis

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., DR5, Caspase-3, p-Akt, Akt, β-catenin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

HIV-1 Integrase Inhibition Assay

Protocol:

-

Assay Principle: This assay measures the 3'-end processing and strand transfer activities of recombinant HIV-1 integrase using specific oligonucleotide substrates.

-

Reaction Setup:

-

Incubate recombinant HIV-1 integrase with a labeled (e.g., biotinylated) donor DNA substrate in the presence of various concentrations of this compound.

-

Initiate the strand transfer reaction by adding a target DNA substrate.

-

-

Detection: The inhibition of integrase activity can be quantified using various methods, such as ELISA-based detection of incorporated substrates or fluorescence-based assays.

Phytotoxicity Assay (Seed Germination Inhibition)

Protocol:

-

Seed Selection: Choose seeds of sensitive plant species (e.g., lettuce, radish).

-

Treatment: Place seeds on filter paper in petri dishes and moisten with different concentrations of this compound solution. A water control should be included.

-

Incubation: Incubate the petri dishes in a controlled environment (temperature and light).

-

Assessment: After a defined period (e.g., 72 hours), measure the germination percentage and the root and shoot length of the seedlings. The inhibitory effect of this compound is calculated relative to the control.

Conclusion

This compound is a promising natural product with significant potential in drug discovery, particularly in the fields of oncology and virology. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the therapeutic applications of this fascinating fungal metabolite. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

- 1. updatepublishing.com [updatepublishing.com]

- 2. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a small-molecule HIV-1 integrase inhibitor-binding site - PMC [pmc.ncbi.nlm.nih.gov]

Epiequisetin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiequisetin, a tetramic acid derivative isolated from the marine sponge-derived fungus Fusarium equiseti, has demonstrated significant anti-cancer properties, particularly against prostate cancer. This document provides a comprehensive overview of the molecular mechanisms through which this compound exerts its cytotoxic, anti-proliferative, and anti-metastatic effects on cancer cells. The core activities of this compound involve the induction of G1 phase cell cycle arrest, activation of the extrinsic apoptosis pathway via Death Receptor 5 (DR5), and modulation of key signaling pathways including PI3K/Akt and β-catenin/cadherin. This guide synthesizes the available quantitative data, details the experimental methodologies used to elucidate these mechanisms, and provides visual representations of the involved signaling cascades.

Cytotoxicity and Anti-Proliferative Effects

This compound exhibits selective cytotoxicity against various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, with the most significant effect observed in PC-3 cells.[1][2][3]

Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

| PC-3 | 4.43 ± 0.24 | 4.55 |

| DU145 | Not explicitly stated, but higher than PC-3 | 1.64 |

| 22Rv1 | Not explicitly stated, but higher than PC-3 | 1.38 |

| LNCaP | Not explicitly stated, but higher than PC-3 | 0.57 |

The Selectivity Index (SI) was calculated relative to the normal prostatic cell line WPMY-1, with a higher value indicating greater selectivity for cancer cells.[1][3]

The anti-proliferative activity of this compound is further substantiated by its ability to inhibit clonal colony formation in PC-3 cells.

Induction of Cell Cycle Arrest

This compound has been shown to impede the progression of the cell cycle in prostate cancer cells. Flow cytometry analysis revealed that treatment with this compound leads to a significant accumulation of cells in the G1 phase, thereby preventing their entry into the S phase and subsequent cell division. This G1 phase arrest is a critical component of its anti-proliferative mechanism.

Apoptosis Induction via the DR5 Signaling Pathway

This compound is a potent inducer of apoptosis, or programmed cell death, in prostate cancer cells. The primary mechanism for this is the activation of the extrinsic apoptosis pathway through the upregulation of Death Receptor 5 (DR5).

The key molecular events in this compound-induced apoptosis include:

-

Upregulation of DR5: this compound increases the expression of DR5, a cell surface receptor that, upon activation, initiates the apoptotic cascade.

-

Activation of Caspases: The engagement of DR5 leads to the activation of initiator caspase-8 and executioner caspase-3. This compound treatment results in an increased level of cleaved-caspase 3, the active form of the enzyme.

-

Downregulation of Survivin: this compound also downregulates the expression of survivin, an inhibitor of apoptosis protein (IAP) family member that is often overexpressed in cancer cells.

The critical role of DR5 in this process was confirmed through siRNA-mediated gene silencing. When DR5 was knocked down in PC-3 cells, the proportion of apoptotic cells induced by this compound was markedly reduced.

Modulation of Key Signaling Pathways

This compound's anti-cancer effects are mediated through the modulation of several critical intracellular signaling pathways that govern cell proliferation, survival, and migration.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer. This compound effectively suppresses this pathway in prostate cancer cells. In vitro studies have demonstrated that this compound reduces the protein expression of both PI3K and Akt, and importantly, inhibits the phosphorylation of Akt at Ser473, which is crucial for its activation. This inhibition of the PI3K/Akt signaling cascade is a key mechanism underlying this compound's ability to induce G1 cell cycle arrest and inhibit proliferation.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Regulation of the β-catenin/Cadherin Signaling Pathway

Cell migration is a hallmark of cancer metastasis. This compound has been shown to restrain the migration of prostate cancer cells by modulating the β-catenin/cadherin signaling pathway. Specifically, this compound treatment leads to:

-

A decrease in the protein expression of β-catenin and N-cadherin.

-

An increase in the expression of E-cadherin.

This shift from N-cadherin to E-cadherin expression is indicative of a reversal of the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.

Caption: this compound induces apoptosis via the DR5 pathway.

In Vivo Anti-Cancer Activity

The anti-cancer effects of this compound observed in vitro have been corroborated by in vivo studies. In a xenograft mouse model using PC-3 cells, administration of this compound significantly inhibited the progression of prostate cancer. The analysis of tumor tissues from these mice confirmed the regulation of key proteins involved in apoptosis and cell migration, including DR5, caspase-8, survivin, and cadherins.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the analysis of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Prostate cancer cells (e.g., PC-3, DU145) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the drug concentration.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells are seeded and treated with this compound or a vehicle control for a specified time.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified using appropriate software (e.g., ModFit).

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., PI3K, Akt, p-Akt, DR5, cleaved-caspase 3, β-catenin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) used for normalization.

Caption: General workflow for evaluating this compound's anti-cancer effects.

Conclusion

This compound presents a multi-faceted mechanism of action against cancer cells, primarily demonstrated in prostate cancer models. By inducing G1 cell cycle arrest, promoting apoptosis through the DR5 pathway, and inhibiting pro-survival and pro-metastatic signaling cascades like PI3K/Akt and β-catenin/cadherin, this compound emerges as a promising lead compound for the development of novel anti-cancer therapeutics. Further investigation into its efficacy in other cancer types and its potential for combination therapies is warranted.

References

- 1. Analysis of regulating activities of 5′-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of regulating activities of 5'-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Analysis of regulating activities of 5′-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo [frontiersin.org]

Epiequisetin: A Technical Guide to its Inhibition of the PI3K/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiequisetin, a tetramic acid derivative isolated from the marine sponge-derived fungus Fusarium equiseti, has demonstrated notable anti-cancer properties, particularly in prostate cancer models. A significant component of its mechanism of action involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical cascade regulating cell proliferation, survival, and apoptosis. This technical guide provides a comprehensive overview of the inhibitory effects of this compound on the PI3K/Akt pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction to the PI3K/Akt Pathway and this compound

The PI3K/Akt pathway is a crucial intracellular signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated. Activated Akt proceeds to phosphorylate a multitude of downstream targets, promoting cell growth, proliferation, and survival while inhibiting apoptosis. Dysregulation of this pathway is a common hallmark of many cancers, making it a prime target for therapeutic intervention.

This compound is a natural product that has emerged as a promising candidate for cancer therapy. Studies have shown its ability to induce apoptosis and inhibit the proliferation of cancer cells, with evidence pointing towards the PI3K/Akt pathway as a key molecular target.

Quantitative Data: this compound's Bioactivity

The biological activity of this compound has been primarily characterized by its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Cancer | 4.43 ± 0.24 |

| DU145 | Prostate Cancer | Not explicitly quantified, but higher than PC-3 |

| 22Rv1 | Prostate Cancer | Not explicitly quantified, but higher than PC-3 |

| LNCaP | Prostate Cancer | Not explicitly quantified, but higher than PC-3 |

| Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines.[1] |

In addition to its cytotoxic effects, studies have demonstrated that this compound downregulates the protein expression of PI3K and Akt and inhibits the phosphorylation of Akt at the Serine 473 residue in PC-3 cells.[1] While direct enzymatic inhibition data (e.g., IC50 values from in vitro kinase assays) for this compound is not yet publicly available, the observed reduction in PI3K and Akt protein levels and Akt phosphorylation strongly indicates a targeted disruption of this pathway.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: PI3K/Akt signaling pathway and points of inhibition by this compound.

Caption: Experimental workflow for Western blot analysis of PI3K/Akt pathway proteins.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the primary literature investigating this compound's effects on prostate cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding:

-

Culture prostate cancer cells (e.g., PC-3, DU145, 22Rv1, LNCaP) in their respective recommended media.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound to achieve the desired final concentrations.

-

Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

-

MTT Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis of PI3K/Akt Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation levels of key proteins in the PI3K/Akt pathway.

-

Cell Treatment and Lysis:

-

Seed PC-3 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for the desired time.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PI3K, total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

-

Cell Treatment:

-

Seed PC-3 cells in 6-well plates and treat with this compound as described for the Western blot analysis.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive and PI negative cells are considered early apoptotic.

-

Annexin V-FITC positive and PI positive cells are considered late apoptotic or necrotic.

-

Quantify the percentage of cells in each quadrant.

-

Conclusion

This compound demonstrates significant anti-cancer activity in prostate cancer cells, mediated, at least in part, through the inhibition of the PI3K/Akt signaling pathway. The available data indicates that this compound reduces the expression of key pathway components, PI3K and Akt, and inhibits the activation of Akt. While further studies are required to elucidate the direct enzymatic inhibition and binding kinetics of this compound with PI3K and Akt, the presented data and protocols provide a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential. The continued exploration of this compound's mechanism of action will be crucial in advancing this promising natural product towards clinical applications.

References

Epiequisetin: A Technical Guide to its Activation of DR5 Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the activation of the Death Receptor 5 (DR5) signaling pathway by Epiequisetin, a tetramic acid derivative isolated from the marine sponge-derived fungus Fusarium equiseti. The following sections detail the cytotoxic effects of this compound on cancer cells, delineate the experimental protocols used to elucidate its mechanism of action, and visualize the key signaling cascades involved.

Core Mechanism of Action

This compound has been identified as a potent inducer of apoptosis in prostate cancer cells through the activation of the extrinsic apoptosis pathway, specifically by upregulating DR5. This upregulation leads to a cascade of events culminating in programmed cell death. Furthermore, this compound has been shown to inhibit cell proliferation and migration, suggesting a multi-faceted anti-cancer effect.[1][2]

Quantitative Data Summary

The cytotoxic and apoptotic effects of this compound have been quantified across various prostate cancer cell lines. The data consistently demonstrates a dose-dependent inhibition of cell viability and induction of apoptosis.

Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 Value (μM) | Description |

| PC-3 | 4.43 ± 0.24 | Human prostate adenocarcinoma |

| DU145 | 7.18 ± 0.51 | Human prostate carcinoma, brain metastasis |

| 22Rv1 | 6.11 ± 0.45 | Human prostate carcinoma, xenograft |

| LNCaP | 7.77 ± 0.63 | Human prostate adenocarcinoma, lymph node metastasis |

Data represents the half-maximal inhibitory concentration (IC50) after 48 hours of treatment.[1]

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in PC-3 Cells

| Protein | Change in Expression | Role in Apoptosis |

| DR5 | Upregulated | Death receptor that initiates the extrinsic apoptosis pathway. |

| Cleaved Caspase-3 | Upregulated | Key executioner caspase in apoptosis. |

| Caspase-8 | Upregulated | Initiator caspase in the DR5 signaling pathway. |

| Bcl-xL | Upregulated | Anti-apoptotic protein. |

| p21 | Upregulated | Cyclin-dependent kinase inhibitor involved in cell cycle arrest. |

| p27 | Upregulated | Cyclin-dependent kinase inhibitor involved in cell cycle arrest. |

| Survivin | Downregulated | Inhibitor of apoptosis protein. |

Changes observed after 48 hours of treatment with this compound.[1]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Caption: this compound-induced DR5 signaling cascade leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Prostate cancer cells (PC-3, DU145, 22Rv1, LNCaP) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20 μM) for 24, 48, or 72 hours.

-

MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

Apoptosis Analysis by Flow Cytometry

-

Cell Treatment: PC-3 cells are treated with this compound at various concentrations for 48 hours.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Cell Lysis: Treated and untreated PC-3 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against DR5, Caspase-8, Cleaved Caspase-3, and β-actin overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

DR5 Knockdown by siRNA

-

Transfection: PC-3 cells are transfected with either a specific siRNA targeting DR5 or a non-targeting control siRNA using a lipofectamine-based transfection reagent.

-

This compound Treatment: After 24 hours of transfection, the cells are treated with this compound for 48 hours.

-

Apoptosis and Protein Analysis: The effect of DR5 knockdown on this compound-induced apoptosis is assessed by flow cytometry and Western blot analysis as described above.

Experimental Workflow Visualization

The following diagram outlines the general workflow for investigating the mechanism of this compound.

References

- 1. Analysis of regulating activities of 5′-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of regulating activities of 5'-epiequisetin on proliferation, apoptosis, and migration of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of Epiequisetin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiequisetin, a tetramic acid derivative isolated from the marine sponge-derived fungus Fusarium equiseti, has demonstrated significant anti-cancer properties, particularly against prostate cancer.[1] This technical guide provides a comprehensive overview of the known cellular targets and mechanisms of action of this compound. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways and experimental workflows. Current research indicates that this compound exerts its effects through the modulation of critical pathways involved in cell proliferation, apoptosis, and migration. The primary implicated molecular targets include components of the PI3K/Akt and DR5 signaling pathways, with evidence suggesting a role for the transcription factor YY1 in mediating its apoptotic effects.

Introduction

This compound is a natural product that has emerged as a promising candidate for anti-cancer drug development.[1] Its cytotoxic activity against various cancer cell lines, most notably prostate cancer cells, has prompted further investigation into its molecular mechanisms. This guide aims to consolidate the current understanding of how this compound interacts with cellular components to exert its anti-neoplastic effects, providing a valuable resource for researchers in oncology and drug discovery.

Known Cellular Targets and Pathways

Based on current literature, the cellular effects of this compound are attributed to its modulation of several key signaling pathways. While direct, quantitative binding data of this compound to specific proteins remains to be fully elucidated, extensive cellular and molecular studies have identified the following pathways and molecules as being significantly affected.

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound has been shown to inhibit the proliferation of prostate cancer cells in a dose-dependent manner.[1] This inhibition is associated with the arrest of the cell cycle at the G1 phase.[1]

Quantitative Data:

| Cell Line | Assay | Endpoint | Value (μM) | Reference |

| PC-3 | MTT Assay | IC50 (Viability) | 4.43 ± 0.24 | [1] |

| DU145 | MTT Assay | IC50 (Viability) | >4.43 | |

| 22Rv1 | MTT Assay | IC50 (Viability) | >4.43 | |

| LNCaP | MTT Assay | IC50 (Viability) | >4.43 |

Induction of Apoptosis via the DR5 Signaling Pathway

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis. Studies have shown that this compound upregulates the expression of Death Receptor 5 (DR5), a key initiator of the extrinsic apoptosis pathway. This leads to the activation of caspase-8 and subsequently, the executioner caspase-3. Some evidence suggests that this compound may activate DR5 expression by binding to the transcription factor Yin Yang 1 (YY1).

Implicated Proteins:

-

YY1: A transcription factor that may be a direct binding target of this compound, leading to the upregulation of DR5.

-

DR5 (Death Receptor 5): A member of the tumor necrosis factor receptor superfamily that, upon activation, initiates the caspase cascade.

-

Caspase-8: An initiator caspase that is recruited and activated upon DR5 stimulation.

-

Caspase-3: An executioner caspase that, once activated by caspase-8, cleaves numerous cellular substrates, leading to apoptosis.

Caption: Proposed DR5-mediated apoptotic pathway induced by this compound.

Suppression of Cell Migration via the PI3K/Akt/β-catenin Pathway

This compound has been observed to inhibit the migration of prostate cancer cells. This effect is linked to the downregulation of the PI3K/Akt signaling pathway, which in turn affects the levels of β-catenin and cadherins, key proteins in cell adhesion and migration.

Quantitative Data:

| Cell Line | Assay | Endpoint | Value (μM) | Reference |

| PC-3 | Real-time cell analysis | IC50 (Migration) | 6.80 ± 0.31 |

Implicated Proteins:

-

PI3K (Phosphoinositide 3-kinase): A family of enzymes involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

-

Akt (Protein kinase B): A serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.

-

β-catenin: A dual-function protein involved in both cell-cell adhesion and gene transcription.

-

N-cadherin: A transmembrane protein that mediates cell-cell adhesion and is often upregulated during epithelial-mesenchymal transition (EMT), a process associated with cancer metastasis.

-

E-cadherin: A key protein in epithelial cell-cell adhesion; its loss is a hallmark of EMT.

Caption: Inhibition of cell migration by this compound via the PI3K/Akt/β-catenin pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the cellular effects of this compound. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed prostate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-50 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: Treat cells with this compound for the desired time. Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., DR5, caspase-3, Akt, p-Akt, β-catenin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General workflow for Western blot analysis.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a multi-faceted mechanism of action against prostate cancer cells. It effectively inhibits proliferation, induces apoptosis, and suppresses migration by modulating the DR5 and PI3K/Akt signaling pathways. The potential interaction with the transcription factor YY1 presents an exciting avenue for further research.

Future studies should focus on:

-

Direct Binding Assays: Utilizing techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantitatively determine the binding affinity of this compound to its putative protein targets, including YY1, PI3K, and Akt.

-

In Vivo Studies: Further validating the in vitro findings in relevant animal models of prostate cancer to assess the therapeutic potential and pharmacokinetic properties of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective compounds.

A deeper understanding of the molecular interactions of this compound will be crucial for its development as a novel therapeutic agent for the treatment of prostate and potentially other cancers.

References

Epiequisetin: A Technical Guide to Solubility in DMSO and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Epiequisetin, a fungal metabolite known for its activity as an HIV-1 integrase inhibitor and its potential as an anti-cancer agent.[1][2] Understanding the solubility of a compound in Dimethyl Sulfoxide (DMSO) and various aqueous buffers is fundamental for accurate and reproducible results in drug discovery and development, from initial in vitro screening to preclinical studies. This document outlines this compound's known solubility profile, provides detailed experimental protocols for solubility determination, and discusses relevant biological signaling pathways.

Solubility Profile of this compound

The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and bioavailability. This compound's solubility has been primarily characterized in organic solvents, with DMSO being the standard for preparing stock solutions for biological assays.

Solubility in Dimethyl Sulfoxide (DMSO)

This compound is reported to be readily soluble in DMSO.[1] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a near-universal solvent in early-stage drug discovery.[3][4] High-concentration stock solutions of this compound are typically prepared in DMSO for subsequent dilution into aqueous media for experimental use.

The following table provides practical concentrations for preparing this compound stock solutions in DMSO, based on its molecular weight of 373.5 g/mol .

| Target Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

| 1 mM | 2.68 mL | 13.39 mL | 26.77 mL |

| 5 mM | 0.54 mL | 2.68 mL | 5.35 mL |

| 10 mM | 0.27 mL | 1.34 mL | 2.68 mL |

| Table 1: Preparation of this compound stock solutions in DMSO. Data derived from supplier information. |

Solubility in Aqueous Buffers

Specific quantitative data for this compound's solubility in various aqueous buffers (e.g., Phosphate-Buffered Saline - PBS) is not extensively published. Typically, the aqueous solubility of compounds like this compound, which are initially dissolved in DMSO, is determined through kinetic solubility assays. In these assays, a small volume of the DMSO stock is diluted into the aqueous buffer, and the point at which the compound precipitates is measured.

It is crucial to note that the presence of a small percentage of DMSO as a co-solvent can increase the apparent aqueous solubility of a compound. Most in vitro assays aim to keep the final DMSO concentration low (typically ≤1%) to avoid solvent-induced artifacts. Poor aqueous solubility can lead to compound precipitation in assays, resulting in unreliable data and false positives.

The table below illustrates the general effect of 5% DMSO on the measured aqueous solubility of several reference compounds, highlighting the importance of considering the co-solvent effect.

| Compound | Solubility in Aqueous Buffer (µM) | Solubility in 5% DMSO/Aqueous Buffer (µM) |

| Progesterone | 22 | 48 |

| Griseofulvin | 42 | 110 |

| Testosterone | 94 | 220 |

| Dipyridamole | 2 | 100 |

| Chlorpromazine | 12 | >500 |

| Table 2: Illustrative effect of 5% v/v DMSO on the apparent aqueous solubility of selected drugs at pH 7.4. This data is for illustrative purposes to show the co-solvent effect and does not represent this compound. Data adapted from Millipore Sigma. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential. The two primary methods are the thermodynamic "shake-flask" method and the higher-throughput kinetic method.

Kinetic Aqueous Solubility Determination (Turbidimetric Method)

This high-throughput method is widely used in early drug discovery to assess the solubility of compounds upon dilution from a DMSO stock into an aqueous buffer. It measures the formation of precipitate via light scattering (nephelometry) or absorbance (turbidimetry).

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% anhydrous DMSO.

-

Plate Setup: Using a 96-well microplate, dispense the desired aqueous buffer (e.g., PBS, pH 7.4) into each well (e.g., 198 µL).

-

Compound Addition: Add a small aliquot (e.g., 2 µL) of the 10 mM this compound stock solution to the buffer-containing wells to achieve the desired final concentration (e.g., 100 µM in 1% DMSO). A serial dilution can be performed to test a range of concentrations.

-

Mixing and Incubation: Mix the contents thoroughly by gentle shaking for 1-2 minutes and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).

-